![molecular formula C9H12N4 B13094985 (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B13094985.png)
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-b]pyrazine core, followed by functionalization to introduce the methanamine group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of (2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives are used in various therapeutic applications.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds are used as building blocks in the synthesis of kinase inhibitors and other bioactive molecules.
Uniqueness
Its unique combination of a pyrrolo[2,3-b]pyrazine core with a methanamine group allows for versatile chemical modifications and diverse biological activities .
Propriétés
Formule moléculaire |
C9H12N4 |
|---|---|
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
(2,5-dimethylpyrrolo[2,3-b]pyrazin-7-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-6-4-11-9-8(12-6)7(3-10)5-13(9)2/h4-5H,3,10H2,1-2H3 |
Clé InChI |
KMANONUZBUGSIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=N1)C(=CN2C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)

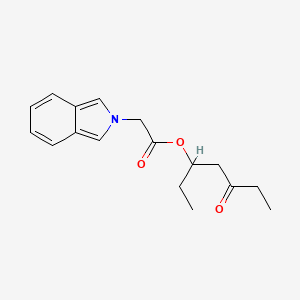
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
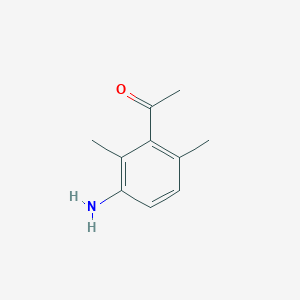

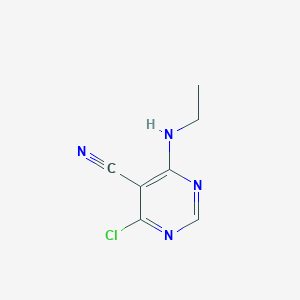


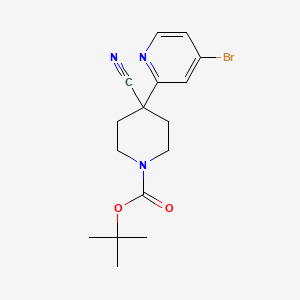
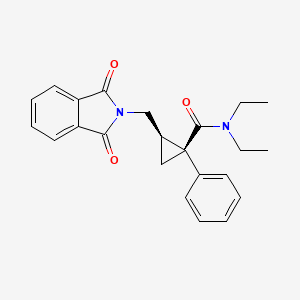

![7-Chloro-5-methyl-2-(pyridin-3-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13094993.png)
